molecular formula C22H24N4O5 B15037853 2-amino-7,7-dimethyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B15037853
M. Wt: 424.4 g/mol
InChI Key: XFFOTGBGXAXFOI-UHFFFAOYSA-N
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Description

2-amino-7,7-dimethyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a morpholine ring, a nitrophenyl group, and a chromene core, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,7-dimethyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-step reaction process. One common method is a one-pot, four-component reaction that includes the condensation of dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding high-purity products without the need for column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multi-component reactions are often employed to maximize yield and minimize environmental impact. The use of catalysts like L-proline and solvents like ethanol are common practices in industrial settings to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-amino-7,7-dimethyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromenes.

Scientific Research Applications

2-amino-7,7-dimethyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-7,7-dimethyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, the nitrophenyl group can interact with cellular proteins, leading to changes in cell signaling pathways that result in antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Similar structure but lacks the morpholine and nitrophenyl groups.

    4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: Contains a piperazine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring and the nitrophenyl group in 2-amino-7,7-dimethyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research.

Properties

Molecular Formula

C22H24N4O5

Molecular Weight

424.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(4-morpholin-4-yl-3-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C22H24N4O5/c1-22(2)10-17(27)20-18(11-22)31-21(24)14(12-23)19(20)13-3-4-15(16(9-13)26(28)29)25-5-7-30-8-6-25/h3-4,9,19H,5-8,10-11,24H2,1-2H3

InChI Key

XFFOTGBGXAXFOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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